N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as phosphorus pentasulfide (P4S10) for sulfurization, are often employed in these steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be utilized to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the thiophene ring .
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-1-benzothiophene-2-carboxamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide is unique due to the combination of the benzofuran and thiophene rings in its structure. This fusion imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H13NO3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H13NO3S/c22-18(13-7-2-1-3-8-13)19-17(14-9-4-5-10-15(14)24-19)21-20(23)16-11-6-12-25-16/h1-12H,(H,21,23) |
InChI Key |
QTSHHSCPXWUYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.